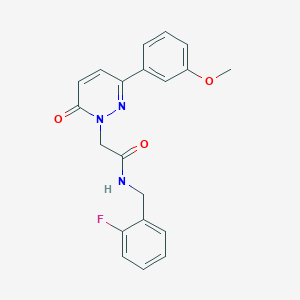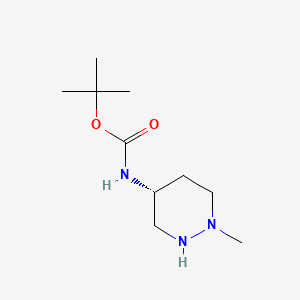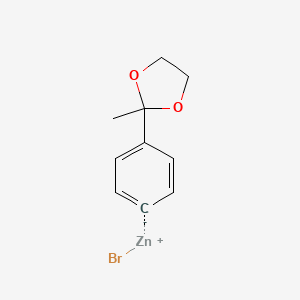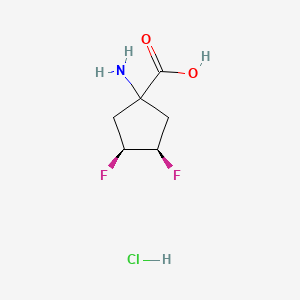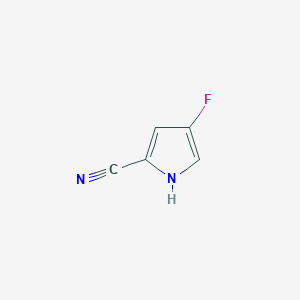
4-fluoro-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1H-pyrrole-2-carbonitrile is a fluorinated pyrrole derivative. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-pyrrole-2-carbonitrile typically involves the fluorination of pyrrole derivatives. One common method is the direct fluorination of N-methylpyrrole using elemental fluorine in chloroform under controlled conditions . Another approach involves the use of xenon difluoride for the fluorination of pyrroles bearing electron-withdrawing substituents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to its production. The choice of method depends on factors like yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the pyrrole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Addition: The cyano group at the 2-position can participate in nucleophilic addition reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Nucleophilic Addition: Reagents like Grignard reagents and organolithium compounds are employed.
Major Products Formed:
Electrophilic Substitution: Products include halogenated and nitrated derivatives of this compound.
Nucleophilic Addition: Products include various substituted pyrroles with functional groups added at the cyano position.
Aplicaciones Científicas De Investigación
4-Fluoro-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-fluoro-1H-pyrrole-2-carbonitrile is not fully elucidated. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The fluorine atom and cyano group play crucial roles in modulating these interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2-Fluoropyrrole: Similar in structure but lacks the cyano group, resulting in different chemical properties.
3-Fluoropyrrole: Fluorine is positioned differently, affecting its reactivity and applications.
4-Chloro-1H-pyrrole-2-carbonitrile: Chlorine replaces fluorine, leading to variations in biological activity and chemical behavior.
Uniqueness: 4-Fluoro-1H-pyrrole-2-carbonitrile is unique due to the combined presence of a fluorine atom and a cyano group on the pyrrole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H3FN2 |
|---|---|
Peso molecular |
110.09 g/mol |
Nombre IUPAC |
4-fluoro-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H3FN2/c6-4-1-5(2-7)8-3-4/h1,3,8H |
Clave InChI |
XYGJTMPAWIJMBV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C1F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14887577.png)
![(4S)-4-(3,5-Diethylphenyl)-2-[6-[(4S)-4-(3,5-diethylphenyl)-4,5-dihydrooxazol-2-yl]-2-pyridyl]-4,5-dihydrooxazole](/img/structure/B14887583.png)
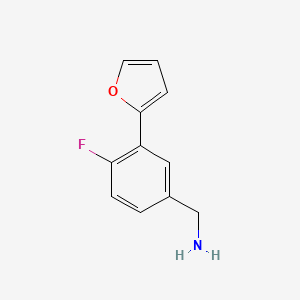
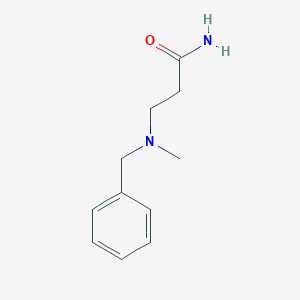
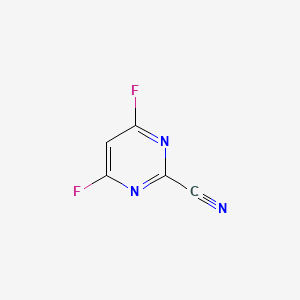
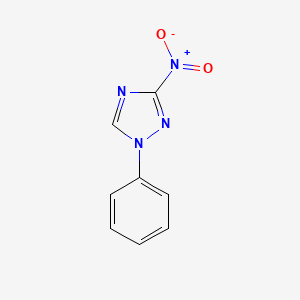
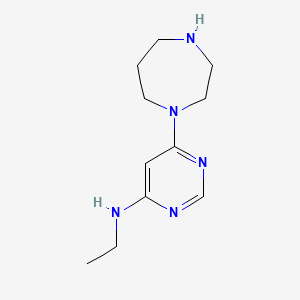
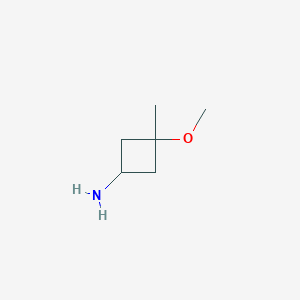
![Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14887613.png)
